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Introduction
In the fabrication of advanced semiconductor devices, the precise and reliable patterning of

copper interconnects is a critical process. While copper offers superior conductivity and

electromigration resistance compared to aluminum, its etching presents significant challenges

due to the low volatility of its reaction byproducts in conventional plasma processes. One key

area of research and application involves the use of fluorine-based plasmas, which react with

copper to form cupric fluoride (CuF₂). This document provides detailed application notes and

protocols for the use of cupric fluoride and fluorine-based chemistries in the plasma etching of

copper for semiconductor manufacturing. The primary method discussed is a two-step reactive

ion etching (RIE) process, which combines a plasma-induced conversion of copper to a copper

halide followed by a wet chemical dissolution step.

Core Applications of Cupric Fluoride Chemistry
The primary application of cupric fluoride chemistry in semiconductor manufacturing is in the

dry etching of copper films. This is particularly relevant for patterning copper interconnects, a

fundamental component of modern integrated circuits.[1] The process leverages the reaction

between fluorine radicals and energetic ions in a plasma to convert metallic copper into a

copper fluoride layer.

Key Processes:
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Plasma Etching: The use of fluorine-containing gases, such as sulfur hexafluoride (SF₆) and

carbon tetrafluoride (CF₄), in a plasma reactor to react with the copper surface.[2]

Formation of Copper Fluoride: The reaction in the plasma environment leads to the formation

of a thin layer of cupric fluoride (CuF₂) and/or cuprous fluoride (CuF) on the exposed

copper surfaces.[1][3]

Residue Removal: Due to the low volatility of copper fluoride at standard processing

temperatures, a subsequent step is required to remove this layer and complete the etching

process.[4]

Experimental Data and Process Parameters
The following tables summarize quantitative data gathered from various experimental studies

on the plasma etching of copper using fluorine-based chemistries.

Parameter Value Gas Chemistry Source

Etch Rate 0.1 - 1.5 µm/min SF₆ [1]

Copper Consumption

Rate

582.2 Å/min (0.05822

µm/min)
Cl₂/CF₄ (10/5 sccm) [1]

Plasma Power 300 - 600 W Cl₂/CF₄ [1]

Pressure 40 - 120 mTorr Cl₂/CF₄ [1]

Substrate

Temperature

> 150 °C (for

enhanced volatility of

other metal fluorides)

CF₄/O₂ [4]

Table 1: Copper Etch Rates and General Process Conditions
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Material Etchant Gas Etch Rate
Selectivity to

SiO₂
Source

Si₃N₄ SF₆ ~700 Å/min 6:1 [5]

Si₃N₄ CF₄ - 5:2 [5]

SiO₂ C₂F₆/CH₄
Varies with %

CH₄
Up to ~12 [6]

Photoresist C₄F₈/H₂ Varies with % H₂
Up to ~10

(SiO₂/PR)
[7]

Table 2: Selectivity Data for Fluorine-Based Plasmas on Various Materials (for reference) Note:

Direct selectivity data for copper etching against common mask materials in fluorine-based

plasmas is limited in the reviewed literature. The challenge often lies in the non-volatile nature

of the copper fluoride byproduct rather than the etch rate of the mask itself.

Experimental Protocols
Protocol 1: Two-Step Reactive Ion Etching of Copper
This protocol describes a common method for patterning copper films using a fluorine-

containing plasma followed by a wet etch to remove the resulting copper fluoride layer.

1. Substrate Preparation: a. Begin with a substrate coated with a copper film of the desired

thickness. b. Deposit and pattern a suitable hard mask (e.g., SiO₂, SiN) or use a photoresist

mask to define the areas of copper to be etched.

2. Plasma Exposure (Copper to Copper Fluoride Conversion): a. Place the substrate in a

reactive ion etching (RIE) chamber. b. Introduce the process gases. A typical gas mixture is Cl₂

and CF₄, often with Ar to enhance physical sputtering. For example, a flow rate of 10 sccm Cl₂

and 5 sccm CF₄ can be used.[1] c. Set the process pressure, for instance, to 40 mTorr.[1] d.

Apply RF power to generate the plasma. A power of 600 W is a representative value.[1] e. The

duration of the plasma exposure depends on the thickness of the copper film and the etch rate.

The goal is to convert the exposed copper to a copper halide.
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3. Wet Etch (Copper Fluoride Removal): a. After the plasma treatment, remove the substrate

from the RIE chamber. b. Immerse the substrate in a dilute hydrochloric acid (HCl) solution to

dissolve the copper fluoride/chloride layer. A typical solution is a 6:94 mixture of 35% HCl to

deionized water.[8] c. The immersion time is typically short, on the order of seconds to a few

minutes, until the copper halide residue is completely removed. d. Rinse the substrate

thoroughly with deionized water and dry with nitrogen.

4. Post-Etch Cleaning: a. In some cases, post-etch residues may remain. These can be a

mixture of copper oxides, fluorides, and fluorocarbons.[9] b. A cleaning step using a specialized

chemistry, such as a mixture of choline chloride and malonic acid, can be employed to remove

these residues.[9]
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Caption: Workflow for the two-step plasma etching of copper.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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